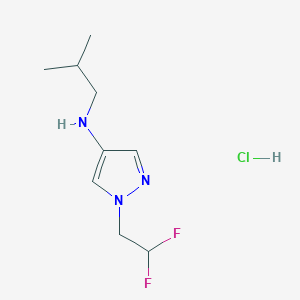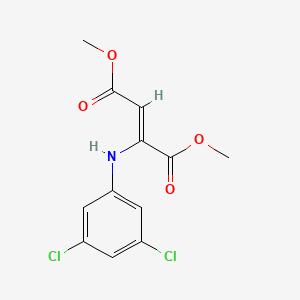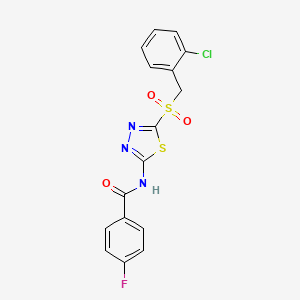![molecular formula C20H17Cl2N3OS B12217040 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide](/img/structure/B12217040.png)
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide is an organic compound with a complex structure that includes a pyrimidine ring, chlorobenzyl group, and dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzyl isothiocyanate. This intermediate then reacts with 5-chloro-2-aminopyrimidine under basic conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid
- 2-chloro-5-(chloromethyl)thiazole
Uniqueness
Compared to similar compounds, 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide is unique due to its specific structural features, such as the combination of a pyrimidine ring with a chlorobenzyl and dimethylphenyl group
Properties
Molecular Formula |
C20H17Cl2N3OS |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
5-chloro-2-[(2-chlorophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3OS/c1-12-6-5-7-13(2)17(12)24-19(26)18-16(22)10-23-20(25-18)27-11-14-8-3-4-9-15(14)21/h3-10H,11H2,1-2H3,(H,24,26) |
InChI Key |
VVOAWEGPVTZAQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{(E)-[(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12216967.png)
![4-[5-(3,4-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12216968.png)
![Ethyl 4-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B12216974.png)


![1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12216995.png)
![6-Amino-2-[1-(4-chloro-phenyl)-1H-tetrazol-5-ylmethylsulfanyl]-pyrimidin-4-ol](/img/structure/B12217011.png)

![2-methyl-3-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12217018.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethyl-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide](/img/structure/B12217023.png)
![N-{1-[2-(2-chlorophenoxy)ethyl]-5-methyl-2-oxoindolin-3-yl}acetamide](/img/structure/B12217026.png)
![1-(2,2-difluoroethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12217027.png)
